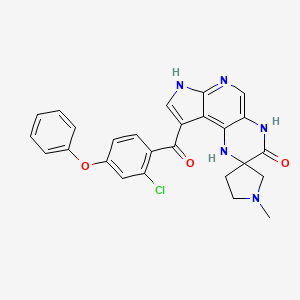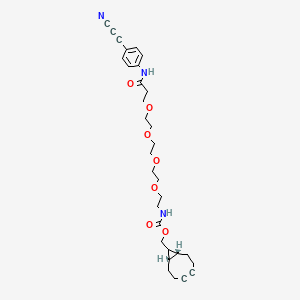
Apn-peg4-bcn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apn-peg4-bcn is a heterobifunctional linker that contains a bicyclo[6.1.0]non-4-yne (BCN) moiety and a polyethylene glycol (PEG) chain. This compound is widely used in click chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs) due to its high reactivity and bioorthogonal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Apn-peg4-bcn is synthesized through a series of chemical reactions that involve the coupling of BCN and PEG units. The synthesis typically starts with the preparation of BCN, which is then reacted with a PEG derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
Apn-peg4-bcn undergoes various types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN moiety reacting with azide-containing molecules to form stable triazole linkages.
Substitution Reactions: The PEG chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
SPAAC Reactions: Common reagents include azide-containing molecules, and the reaction is typically carried out in aqueous or organic solvents.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions.
Major Products Formed
Triazole Linkages: Formed through SPAAC reactions, these linkages are stable and bioorthogonal.
Substituted PEG Derivatives: Formed through substitution reactions, these derivatives have various functional groups attached to the PEG chain.
Aplicaciones Científicas De Investigación
Apn-peg4-bcn has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Apn-peg4-bcn involves its bioorthogonal reactivity, which allows it to selectively conjugate with biomolecules. The BCN moiety undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages. This property makes it an ideal linker for the synthesis of ADCs, where it facilitates the attachment of cytotoxic drugs to antibodies .
Comparación Con Compuestos Similares
Similar Compounds
Apn-peg4-pfp: Another PEG-based linker used in bioconjugation.
Apn-peg4-nhs: A PEG linker with an N-hydroxysuccinimide (NHS) ester group for amine-reactive conjugation.
Uniqueness
Apn-peg4-bcn stands out due to its BCN moiety, which provides high reactivity and specificity in SPAAC reactions. This makes it particularly useful in applications requiring bioorthogonal chemistry and stable linkages .
Propiedades
Fórmula molecular |
C31H39N3O7 |
|---|---|
Peso molecular |
565.7 g/mol |
Nombre IUPAC |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[4-(2-cyanoethynyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H39N3O7/c32-14-5-6-25-9-11-26(12-10-25)34-30(35)13-16-37-18-20-39-22-23-40-21-19-38-17-15-33-31(36)41-24-29-27-7-3-1-2-4-8-28(27)29/h9-12,27-29H,3-4,7-8,13,15-24H2,(H,33,36)(H,34,35)/t27-,28+,29? |
Clave InChI |
MCBNMMAFMMPZRN-ULJKERAFSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1 |
SMILES canónico |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


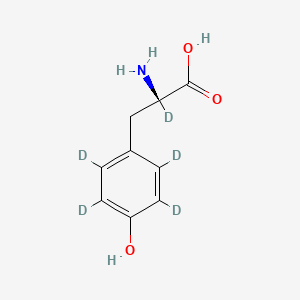
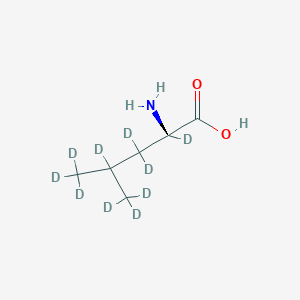
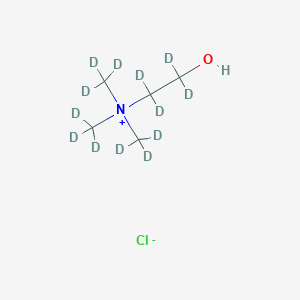
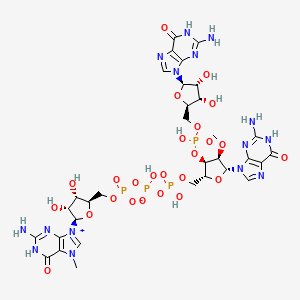
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)







